7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Catalog No.
S13567303
CAS No.
M.F
C8H9N5O
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxa...

Product Name

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

IUPAC Name

7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C8H9N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h1-2,4H,3,9H2,(H2,10,14)

InChI Key

KLCUKOXTCLUYAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)N)N=C1)CN

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with an amino group at the 7-position and a carboxamide functional group at the 3-position. This compound is part of a class of pyrazolo[1,5-a]pyrimidines which are known for their diverse biological activities and potential therapeutic applications. The structural formula can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

The compound exhibits unique properties due to the combination of its amino and carboxamide functionalities, which can influence its reactivity and interaction with biological targets.

Typical of pyrazolo[1,5-a]pyrimidines. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The carboxamide group can undergo acylation reactions, potentially leading to derivatives with altered biological activity.
  • Cyclization: Under certain conditions, it may undergo cyclization to form more complex structures, which can be useful in drug development.

These reactions can be influenced by the substitution patterns on the pyrazolo[1,5-a]pyrimidine ring and the nature of the reagents used.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities. Notably:

  • Antitumor Activity: Some derivatives show promise as anticancer agents by inhibiting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects: Certain compounds have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties: Pyrazolo[1,5-a]pyrimidines have been investigated for their potential as antimicrobial agents.

The specific biological activity of 7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may vary based on its structural modifications and the presence of substituents.

The synthesis of 7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step synthetic routes. Common methods include:

  • Cyclocondensation Reactions: Utilizing 1,3-biselectrophilic compounds with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine framework. This method allows for versatile modifications at various positions on the ring.
  • Hydrazine Reactions: Reacting hydrazines with suitable substrates to yield aminopyrazole derivatives that can be further transformed into the target compound.
  • Amidation Reactions: Direct amidation of carboxylic acids or esters with amines to introduce the carboxamide functionality.

Recent advances in synthetic methodologies have improved yields and selectivity in these processes .

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific enzymes or receptors involved in disease processes.
  • Research Tools: Used in biochemical assays to study enzymatic pathways or cellular responses due to its ability to modulate biological activity.
  • Material Science: Investigated for potential use in developing novel materials due to its unique structural features.

Interaction studies involving 7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide often focus on its binding affinity and inhibitory effects on specific biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • Enzyme Inhibition Assays: To evaluate its effectiveness in inhibiting specific enzymes associated with disease states.
  • Cell Viability Assays: To assess cytotoxic effects against various cancer cell lines.

These studies help elucidate the mechanism of action and therapeutic potential of the compound .

Several compounds exhibit structural similarities to 7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Notable examples include:

Compound NameStructureUnique Features
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamideStructureMethyl group at position 7; potential differences in bioactivity.
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamideStructureAmino group at position 6; different interaction profiles.
4-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamideStructureAmino group at position 4; altered pharmacological properties.

These compounds differ primarily in their substitution patterns on the pyrazolo[1,5-a]pyrimidine ring system. Such variations can significantly impact their biological activity and pharmacokinetic properties.

XLogP3

-1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.08070993 g/mol

Monoisotopic Mass

191.08070993 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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